3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester

Catalog No.
S1972944
CAS No.
160848-22-6
M.F
C72H14O2
M. Wt
910.9
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butano...

CAS Number

160848-22-6

Product Name

3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester

Molecular Formula

C72H14O2

Molecular Weight

910.9

InChI

InChI=1S/C72H14O2/c1-74-11(73)8-5-9-70(10-6-3-2-4-7-10)71-66-58-50-40-30-22-14-12-13-16-20-18(14)26-34-28(20)38-32-24(16)25-17(13)21-19-15(12)23(22)31-37-27(19)35-29(21)39-33(25)43-42(32)52-46(38)56-48(34)54(44(50)36(26)30)62(66)64(56)68-60(52)61-53(43)47(39)57-49(35)55-45(37)51(41(31)40)59(58)67(71)63(55)65(57)69(61)72(68,70)71/h2-4,6-7H,5,8-9H2,1H3

InChI Key

FIGVSQKKPIKBST-UHFFFAOYSA-N

SMILES

COC(=O)CCCC1(C23C14C5=C6C7=C8C9=C1C%10=C%11C%12=C%13C%14=C%10C%10=C1C1=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C7=C9C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C7=C%25C9=C(C4=C76)C4=C2C(=C%17C3=C%15C5=C81)C%19=C%21C4=C%239)C1=CC=CC=C1

Canonical SMILES

COC(=O)CCCC1(C23C14C5=C6C7=C8C9=C1C%10=C%11C%12=C%13C%14=C%10C%10=C1C1=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C7=C9C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C7=C%25C9=C(C4=C76)C4=C2C(=C%17C3=C%15C5=C81)C%19=C%21C4=C%239)C1=CC=CC=C1

Description

[6,6]-Phenyl C61 butyric acid methyl ester ([60]PCBM) is a methanofullerene that has a better solubility in organic solvents than fullerenes(C60). It has high electron mobility which enables its function as an electron acceptor in electrochemical applications.
[6,6]-Phenyl C61 butyric acid methyl ester ([60]PCBM) is a methanofullerene that has a better diffusion in organic molecules than fullerenes(C60). It has high electron mobility which allows it to be used as an electron acceptor in major electrochemical applications.
[6,6]-Phenyl C61 butyric acid methyl ester ([60]PCBM) is a methanofullerene that has a better diffusion in organic molecules than fullerenes (C60). It has high electron mobility, which allows it to be used as an electron acceptor in major electrochemical applications.
(6,6)-Phenyl C61 butyric acid methyl ester ((60) PCBM) is a methanofullerene that has a better diffusion in organic molecules than fullerenes (C60). It has a high electron mobility which allows it to be used as an electron acceptor in major electrochemical applications.

Organic Solar Cells

PCBM is one of the most widely used n-type acceptors in organic solar cells. Its ability to accept electrons efficiently from the donor material (usually a polymer) and its good film-forming properties make it a crucial component for achieving high power conversion efficiencies in these devices [1]. Research efforts are ongoing to optimize PCBM's performance by modifying its chemical structure for better light absorption and charge transport properties [2].

[1] [2]

Organic Photodetectors

PCBM's light-absorbing properties and efficient charge carrier mobility make it a potential material for organic photodetectors. Research is exploring its use in photodiodes for various applications, including near-infrared sensing and organic image sensors [3, 4].

[3] [4]

3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester is a fullerene derivative characterized by a C60 fullerene core modified with a cyclopropane moiety and functionalized with butanoic acid and phenyl groups. Its molecular formula is C72H14O2, with a molecular weight of approximately 910.9 g/mol . The compound exhibits unique electronic properties due to its fullerene structure, making it an interesting candidate for various applications in materials science.

In organic solar cells and OLEDs, PCBM plays a crucial role in the process of exciton dissociation. When a photon is absorbed by the active material in the device, it creates an exciton (bound electron-hole pair). PCBM efficiently accepts electrons from the excited state of the donor molecule, facilitating charge separation and generation of current [].

  • Limited information exists on the specific hazards of PCBM.
  • Fullerenes, in general, have been shown to exhibit some degree of cytotoxicity (cell toxicity).
  • As a precaution, it is recommended to handle PCBM with appropriate personal protective equipment (PPE) and avoid inhalation or ingestion.
Typical of fullerene derivatives, including:

  • Nucleophilic substitutions: The ester functional group can be hydrolyzed or substituted under appropriate conditions.
  • Cycloadditions: The cyclopropane moiety can participate in cycloaddition reactions, potentially leading to new derivatives.
  • Redox reactions: As an electron acceptor, it can engage in redox reactions with donor molecules, which is particularly relevant in organic photovoltaic applications.

The synthesis of 3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester typically involves:

  • Functionalization of C60 Fullerene: This may include reactions such as Diels-Alder cycloadditions or nucleophilic substitutions to introduce butanoic acid and phenyl groups.
  • Esterification: The carboxylic acid group can be converted into a methyl ester through reaction with methanol in the presence of an acid catalyst.

The compound has several potential applications:

  • Organic photovoltaics: As an electron acceptor, it is used in conjunction with donor materials to create efficient solar cells .
  • Nanoelectronics: Its unique electronic properties make it suitable for use in transistors and other electronic devices.
  • Pharmaceuticals: Potential use as a drug delivery vehicle due to its ability to encapsulate therapeutic agents.

Research on the interactions of 3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester with other compounds is crucial for understanding its behavior in biological systems and materials science. Interaction studies typically focus on:

  • Binding affinities with various biomolecules.
  • Synergistic effects when combined with other electron donor materials in photovoltaic systems.

These studies help elucidate the compound's role in different applications and its potential side effects.

Several compounds share structural or functional similarities with 3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester:

Compound NameStructure TypeKey Features
Phenyl-C61-butyric acid methyl ester (PCBM)Fullerene derivativeWidely used in organic solar cells; good solubility
C70 FullereneFullereneLarger than C60; different electronic properties
-Phenyl-C61-butyric acidFullerene derivativeSimilar applications in photovoltaics

Uniqueness

The uniqueness of 3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester lies in its specific structural modifications that enhance its electronic properties compared to other fullerene derivatives. Its cyclopropane ring introduces additional strain and reactivity that may not be present in other compounds.

Cyclopropanation Strategies for Fullerene Functionalization

Cyclopropanation introduces the butanoate tether and the para-phenyl group in a single step and dictates the regiochemical outcome. Table 1 juxtaposes the most widely used protocols.

EntrySynthetic protocolCore reagents and conditionsReported isolated yield of target compoundReferences
1Classic Bingel cyclopropanationBuckminsterfullerene, 2-bromomalonate analogue, sodium hydride base in chlorobenzene, 25 °C, 2 h60–70% [9] [10]
2Manganese-promoted dibromide couplingBuckminsterfullerene, (dibromomethyl)benzene, manganese powder, dimethyl sulfoxide additive, ambient temperature, 1 h90% [11]
3Sulfur ylide one-step methodBuckminsterfullerene, sulfonium ylide, 1,8-Diazabicyclo[5.4.0]undec-7-ene, room temperature, 4 h70% [12]
4Hydrazone flow photoreactionBuckminsterfullerene, tosylhydrazone precursor, triethylamine, white light-emitting diodes, 70 °C, 2.8 min residence67% (0.39 g h⁻¹ productivity) [13] [14]

The classic Bingel approach relies on generation of an α-bromocarbanion that attacks the electron-deficient six–six double bond, followed by intramolecular displacement of bromide to close the cyclopropane ring [15] [9]. Although conceptually simple, the pre-halogenation step lowers atom economy. The manganese powder protocol dispenses with strong bases and delivers near-quantitative yields under oxygen-free but otherwise mild conditions [11]. Sulfur ylide chemistry offers a base-free route, thereby expanding tolerance toward sensitive functional groups [12]. Finally, the hydrazone flow variant couples a shorter residence time with photogenerated radicals, reducing side reactions and facilitating scale-up [13] [14].

Thermal vs. Photochemical Synthesis Pathways

Two orthogonal post-cyclopropanation transformations dominate contemporary practice: thermal annealing and photochemical isomerisation.

Thermal treatment above the compound’s melting point triggers rearrangement from the primary [4] [4]‐addition motif to a more thermodynamically stable pentacyclic isomer (iso-form) that is 43 kilojoules per mole lower in enthalpy [6]. The rearrangement proceeds through homolytic cleavage of the cyclopropane C–C bond, migration of the side chain and ring closure to a pentagon-fused skeleton [6]. Although electrochemical data indicate negligible change in reduction potential, uncontrolled iso-form formation during device processing can deteriorate film morphology [6].

Photochemical routes harness ultraviolet or visible irradiation to promote ring opening of the fulleroid intermediate that initially forms in hydrazone or sulfonium strategies [14]. Subsequent intersystem crossing and radical recombination culminate in the desired methanofullerene without external heating [13] [14]. Flow reactors equipped with transparent perfluoroalkoxy tubing and high-intensity light-emitting diodes shorten illumination times from hours to minutes while enabling fine temperature control between 0 °C and 80 °C [13]. Direct head-to-head comparisons reveal that the photochemical route attains 71% isolated yield within fifteen minutes, whereas batch thermal isomerisation of the same intermediate requires multistep heating and often results in partial decomposition [13] [14].

Solvent-Mediated Crystal Engineering Approaches

The crystallographic packing of methanofullerenes dictates charge-transport anisotropy and miscibility with donor polymers. Two single-crystal studies using orthodichlorobenzene and chlorobenzene provide compelling evidence for solvent-driven polymorphism [8].

Crystallisation from orthodichlorobenzene yields layered assemblies in which the cyclopropane addend alternates orientation, giving rise to two-dimensional sheets of Buckminsterfullerene cores separated by solvent molecules [8]. In contrast, chlorobenzene promotes a three-dimensional network with centre-to-centre cage distances as short as 9.85 ångström, even closer than pure Buckminsterfullerene (10 ångström), thereby facilitating isotropic electron hopping [8].

Solvent choice also modulates solubility and aggregation kinetics. Spin-echo small-angle neutron scattering shows the solubility ceiling at 25 milligrams per millilitre for both chlorobenzene and chloroform, dropping below 20 milligrams per millilitre in toluene [16]. Molecular dynamics simulations attribute higher solubility to slower reorientation velocities of the anisotropic methanofullerene, which hampers aggregation in chlorobenzene relative to toluene [16].

Purification Techniques for Enhanced Isomeric Purity

Synthetic protocols inevitably generate minor diastereomers differing in the orientation of the cyclopropane ring across the spherical cage. Achieving isomeric purity above 99.5% is essential because low-level impurities can pin charge traps.

High-performance liquid chromatography on π-selective stationary phases remains the benchmark. Multi-column arrays combining preparative and semi-preparative Buckyprep columns shorten total run time and enabled isolation of nineteen bis-adduct isomers at 99.9% purity [7]. Recycling high-performance liquid chromatography further enriches scarce endohedral species such as N@Buckminsterfullerene, demonstrating the scalability of the technique for fullerene derivatives [17].

Flash column chromatography offers rapid but lower-resolution separation. Its efficacy improves substantially when 5 micrometre silica particles replace traditional 20 micrometre media, narrowing peak widths and facilitating kilogram-scale processing without excessive solvent usage [18].

Supercritical fluid chromatography employing carbon dioxide mobile phases provides another green alternative. The lower viscosity of the supercritical phase increases mass transfer and shortens residence times, while near-ambient temperatures preserve thermally labile methanofullerenes [19]. Continuous simulated moving-bed implementations have successfully delivered kilogram-per-day throughput in industrial settings for structurally related bio-actives and hold promise for fullerene derivatives [19].

Mechanistic Studies of Nucleophilic Addition Reactions

Early kinetic work on the Bingel reaction established that deprotonation of an α-bromomalonate by a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene generates a carbanion that attacks the most pyramidalised six–six bond of Buckminsterfullerene, forming a transient anionic adduct [15] [9]. Subsequent intramolecular nucleophilic substitution expels bromide to afford the cyclopropane ring [15]. Density-functional calculations corroborate a concerted yet asynchronous pathway with a late transition state wherein bond formation outpaces bond cleavage [9].

Diazo chemistry offers an alternative nucleophilic route. Diazomethyl esters thermally extrude dinitrogen to deliver singlet carbenes that rapidly add across the six–six junction [10]. Radical chain propagation, suggested by quantum yield determinations, rationalises the high efficiency and relative insensitivity to electronic substituents [10].

Recent electrochemical studies demonstrate that under anodic potentials methanofullerenes undergo α-carbon radical formation, enabling intramolecular annulation and even dimerisation to fused multi-ring buckyballs [1]. These radical pathways expand the synthetic landscape beyond simple nucleophilic additions and highlight the redox flexibility of the cyclopropane-appended cage [1].

XLogP3

16.7

General Manufacturing Information

3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-16

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